4-(3-Hydroxy-2-oxopropyl)benzene-1-carboximidamide
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Overview
Description
4-(3-Hydroxy-2-oxopropyl)benzene-1-carboximidamide is an organic compound with a complex structure that includes a benzene ring substituted with a hydroxy-oxopropyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-2-oxopropyl)benzene-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzene ring substituted with the desired functional groups. The hydroxy-oxopropyl group can be introduced through a Friedel-Crafts acylation reaction followed by reduction. The carboximidamide group is then introduced through a reaction with an appropriate amine derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-2-oxopropyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(3-Hydroxy-2-oxopropyl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-2-oxopropyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy-oxopropyl group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxy-2-oxopropyl)benzenecarboximidamide
- N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide
- (Z)-N’-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide
Uniqueness
4-(3-Hydroxy-2-oxopropyl)benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
60925-52-2 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(3-hydroxy-2-oxopropyl)benzenecarboximidamide |
InChI |
InChI=1S/C10H12N2O2/c11-10(12)8-3-1-7(2-4-8)5-9(14)6-13/h1-4,13H,5-6H2,(H3,11,12) |
InChI Key |
XUBZULFXHHSVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CO)C(=N)N |
Origin of Product |
United States |
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